

# An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ylacetic Acid

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## Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-ylacetic acid

Cat. No.: B181697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tetrahydro-2H-pyran-3-ylacetic acid** (CAS RN: 102539-71-9), a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited specific literature on this compound, this guide consolidates available data and presents plausible synthetic methodologies based on related structures.

## Compound Identification and Properties

**Tetrahydro-2H-pyran-3-ylacetic acid**, also known as oxan-3-ylacetic acid, is a saturated oxygen-containing heterocyclic compound bearing a carboxylic acid moiety. Its structure is foundational to a variety of more complex molecules.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Registry Number	102539-71-9	Commercial Suppliers
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	Calculated
Molecular Weight	144.17 g/mol	Calculated
Appearance	Not specified (likely a solid or oil)	Inferred
Boiling Point	Not available	-
Melting Point	Not available	-
Solubility	Expected to be soluble in polar organic solvents	Inferred

Table 2: Spectroscopic Data

Spectrum Type	Data	Source
<sup>1</sup> H NMR	Available upon request from chemical suppliers.	ChemicalBook[1]
<sup>13</sup> C NMR	Available upon request from chemical suppliers.	ChemicalBook[1]
Mass Spectrum	Available upon request from chemical suppliers.	ChemicalBook[1]
Infrared (IR)	Available upon request from chemical suppliers.	ChemicalBook[1]

Note: Specific peak data for spectroscopic analyses are not publicly available in the searched literature but are indicated as available from commercial sources.

## Discovery and History

There is no definitive record in the readily accessible scientific literature detailing the initial discovery or first synthesis of **tetrahydro-2H-pyran-3-ylacetic acid**. It is likely that this

compound was first synthesized as an intermediate or building block in a larger research program and its preparation was not the primary focus of a dedicated publication. The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals, suggesting that this compound and its derivatives have been synthesized and utilized in various contexts within organic and medicinal chemistry.<sup>[2]</sup>

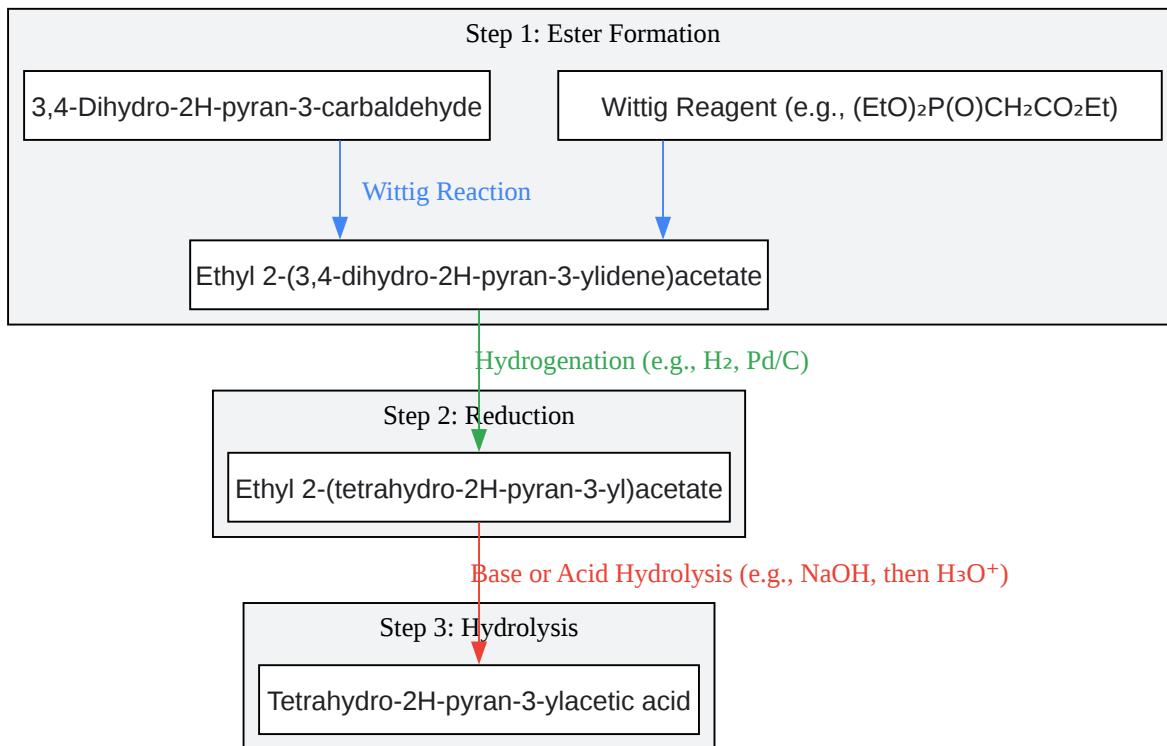
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **tetrahydro-2H-pyran-3-ylacetic acid** is not explicitly described in the reviewed literature. However, a plausible and common synthetic route can be inferred from the preparation of analogous compounds, such as substituted tetrahydro-2H-pyran-3-carboxylic acid esters.<sup>[3]</sup> A likely two-step process would involve the synthesis of an ester precursor followed by its hydrolysis.

Proposed Synthetic Pathway:

A common starting material for the synthesis of saturated pyran rings is a dihydropyran derivative. The synthesis could proceed via the hydrogenation of a dihydropyran precursor, followed by functional group manipulation to introduce the acetic acid side chain. A more direct, albeit hypothetical, pathway would be the alkylation of a suitable pyran-3-yl precursor.

A generalized workflow for a common synthetic approach is outlined below:

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Caption: A plausible multi-step synthesis of **tetrahydro-2H-pyran-3-ylacetic acid**.

Detailed Hypothetical Experimental Protocol:

#### Step 1: Synthesis of Ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise.
- Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

- Cool the resulting solution back to 0 °C and add a solution of 3,4-dihydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate.

#### Step 2: Synthesis of Ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate

- To a solution of ethyl 2-(3,4-dihydro-2H-pyran-3-ylidene)acetate (1.0 eq) in ethanol or ethyl acetate, add palladium on carbon (10 wt. %, 0.05 eq).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
- Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate, which may be used in the next step without further purification if sufficiently pure.

#### Step 3: Synthesis of **Tetrahydro-2H-pyran-3-ylacetic acid**

- Dissolve ethyl 2-(tetrahydro-2H-pyran-3-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

- Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
- Monitor the reaction progress by TLC until the starting ester is consumed.
- Cool the reaction mixture to 0 °C and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).
- Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **tetrahydro-2H-pyran-3-ylacetic acid**.
- If necessary, the product can be further purified by recrystallization or chromatography.

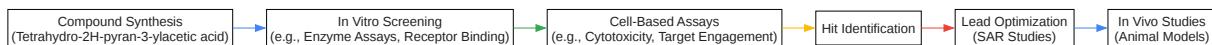
## Biological Activity and Signaling Pathways

Specific pharmacological or biological activity data for **tetrahydro-2H-pyran-3-ylacetic acid** is not available in the public domain. However, the tetrahydropyran moiety is a common structural feature in a wide range of biologically active natural products and synthetic drugs.<sup>[2]</sup>

Derivatives of pyran have been investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties. One study identified "Oxan-3-ylacetic acid" as a constituent of a plant extract with observed antimicrobial and anti-inflammatory effects, although this is a preliminary finding and does not provide detailed mechanistic insights.

Given the lack of specific data, no signaling pathways can be definitively associated with **tetrahydro-2H-pyran-3-ylacetic acid** at this time. Its utility in drug discovery would likely be as a scaffold or building block for the synthesis of more complex molecules with specific biological targets.

The workflow for investigating the biological activity of a novel compound like **tetrahydro-2H-pyran-3-ylacetic acid** would typically follow a standardized screening process.



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Caption: A generalized workflow for the biological screening of a chemical compound.

## Applications and Future Directions

As a functionalized heterocyclic compound, **tetrahydro-2H-pyran-3-ylacetic acid** holds potential as a versatile intermediate in several areas:

- Medicinal Chemistry: It can serve as a starting material for the synthesis of more elaborate drug candidates. The carboxylic acid handle allows for amide bond formation, esterification, and other transformations to explore structure-activity relationships (SAR).
- Materials Science: The tetrahydropyran unit can impart specific physical properties, such as solubility and polarity, to polymers and other materials.
- Agrochemicals: The pyran scaffold is present in some agrochemicals, and this compound could be used in the development of new pesticides or herbicides.[\[1\]](#)

Future research on **tetrahydro-2H-pyran-3-ylacetic acid** would benefit from a definitive, high-yield synthesis protocol and a thorough characterization of its physicochemical properties. Furthermore, systematic screening for biological activity against a panel of therapeutic targets could uncover potential applications in drug discovery.

## Conclusion

**Tetrahydro-2H-pyran-3-ylacetic acid** is a simple, yet potentially valuable, heterocyclic building block. While its history and specific biological role are not well-documented, its structural motifs are of significant interest in the broader context of organic and medicinal chemistry. The synthetic methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this and related compounds in their respective fields. Further investigation is warranted to fully elucidate its properties and potential applications.

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